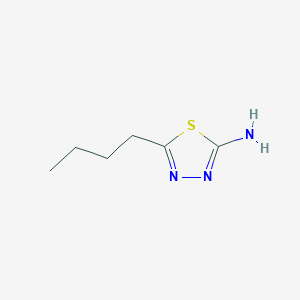

5-Butyl-1,3,4-thiadiazol-2-amine

Overview

Description

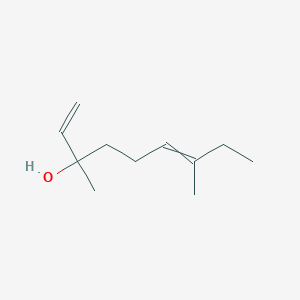

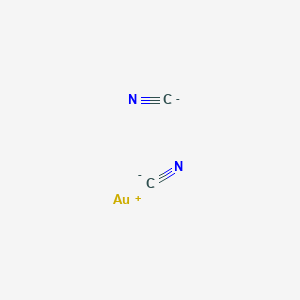

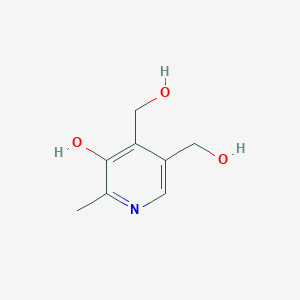

5-Butyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H11N3S . It has a molecular weight of 157.24 g/mol . The compound is solid in physical form .

Synthesis Analysis

A new thiadiazole derivative, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid (BuTD-COOH) was synthesized and used to modify the chitosan through amide linkages .Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The InChI code for the compound is 1S/C6H11N3S/c1-2-3-4-5-8-9-6 (7)10-5/h2-4H2,1H3, (H2,7,9) .Chemical Reactions Analysis

1,3,4-thiadiazoles have become an important class of heterocycles because of their broad types of biological activity . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Physical And Chemical Properties Analysis

The compound has a melting point range of 192 - 194°C . It has a topological polar surface area of 80 Ų and a complexity of 99 . The compound has a rotatable bond count of 3 .Scientific Research Applications

Antimicrobial Activity

5-Butyl-1,3,4-thiadiazol-2-amine and its derivatives demonstrate promising antimicrobial activity. Malik and Patel (2017) synthesized 1,3,5-triazine derivatives incorporating 5-benzyl-1,3,4-thiadiazol-2-amine, which exhibited significant in vitro activity against both Gram-positive and Gram-negative bacteria strains. The effectiveness of these compounds was quantified using a micro-dilution procedure, with some derivatives showing excellent activity against a range of microorganisms Malik & Patel, 2017.

Synthesis Improvement and Chemical Analysis

Efforts to improve the synthesis methods of this compound derivatives have been made. Erdogan (2018) utilized ultrasound to enhance the synthesis efficiency of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. This approach not only increased the reaction efficiency but also allowed for a detailed computational study via density functional theory (DFT) calculations to understand the reactions and species involved Erdogan, 2018.

Novel Synthesis Approaches

Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives through a one-pot reaction. This method avoids using toxic additives and proceeds through three steps, ultimately forming the corresponding 2-amino-1,3,4-thiadiazole. The structures of the synthesized compounds were confirmed using mass spectrometry, IR, and NMR spectroscopies, showcasing a breakthrough in the synthesis process of such derivatives Kokovina et al., 2021.

Crystal Structure Analysis

Wawrzycka-Gorczyca et al. (2011) conducted an in-depth analysis of the crystal structure of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine. The study detailed the crystallographic parameters and established the intermolecular hydrogen bonding patterns, contributing to the understanding of the molecular structure and interactions of such compounds Wawrzycka-Gorczyca et al., 2011.

Mechanism of Action

Target of Action

5-Butyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative . Thiadiazole derivatives have been found to possess a wide range of therapeutic activities, including antimicrobial and anticancer properties.

Mode of Action

It is known that thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Some thiadiazole derivatives have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the immune response and inflammation.

Result of Action

It is known that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .

Action Environment

One study has found that a thiadiazole derivative inhibits the corrosion of brass in sea water samples , suggesting that environmental factors can indeed influence the action of thiadiazole derivatives.

Safety and Hazards

The safety information for 5-Butyl-1,3,4-thiadiazol-2-amine indicates that it has a GHS07 pictogram with a signal word of 'Warning’ . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name |

5-butyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPWERUANCLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364629 | |

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14068-54-3 | |

| Record name | 5-Butyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)